molecular formula C24H18BrNO4 B13502660 6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No.: B13502660
M. Wt: 464.3 g/mol
InChI Key: HMSAXASTQRFGAZ-UHFFFAOYSA-N
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Description

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an indole derivative followed by the introduction of the Fmoc protecting group. The carboxylic acid group is then introduced through a series of reactions involving esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to indole-2,3-diones, while substitution reactions can yield a variety of functionalized indoles.

Scientific Research Applications

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the Fmoc group can also influence its interactions and stability. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-methoxy-2,3-dihydro-1H-inden-1-one
  • 6-chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the presence of the bromine atom and the Fmoc protecting group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

6-bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-4-carboxylic acid

InChI

InChI=1S/C24H18BrNO4/c25-14-11-20(23(27)28)19-9-10-26(22(19)12-14)24(29)30-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,11-12,21H,9-10,13H2,(H,27,28)

InChI Key

HMSAXASTQRFGAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC(=CC(=C21)C(=O)O)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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